molecular formula C7H13NO4 B3154080 (1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate CAS No. 771428-01-4

(1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate

Cat. No. B3154080
M. Wt: 175.18 g/mol
InChI Key: DTTVJFYENZGXEP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis Strategies

A key area of research for this compound involves its synthesis. Fernandez et al. (2008) described the first total synthesis of enantiopure methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, a closely related compound. This synthesis was achieved through a novel strategy transforming nitrohexofuranoses into cyclopentylamines, using intramolecular cyclization to create 2-oxabicyclo[2.2.1]heptane derivatives (Fernandez, Estévez, Sussman, & Estévez, 2008). Similar strategies were also used in the synthesis of other enantiopure methyl cyclopentanecarboxylates, as reported by Estévez et al. (2010) (Estévez, Soengas, Tato, Thomas, Estévez, Estévez, & Sussman, 2010).

Chemical Transformations

Research by Fernandez et al. (2009) focused on the synthesis of a new enantiopure polyhydroxylated cyclopentyl β-amino acid, which is relevant due to its relation to the compound . This research also involved the transformation of nitrohexofuranoses into cyclopentylamines and highlighted the flexibility of this method in synthesizing a variety of amino acid derivatives (Fernandez, Estévez, Estévez, & Estévez, 2009).

Structural Studies

Crystallographic studies also play a role in understanding this compound. For instance, Abraham et al. (2011) investigated the crystal structures of dipeptides derived from related β-amino acids, which provide insights into the structural characteristics and potential interactions of compounds like (1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate (Abraham, Davies, Roberts, Thompson, & Thomson, 2011).

Biochemical Applications

In terms of biochemical applications, research has explored the use of similar cyclopentanecarboxylate derivatives in various fields. For instance, Blaser and Reymond (2000) studied the stereoselective inhibition of alpha-L-fucosidases by N-benzyl aminocyclopentitols, which could have implications for understanding the biochemical interactions and potential therapeutic uses of (1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate and its derivatives (Blaser & Reymond, 2000).

Safety And Hazards

This involves studying the compound’s potential hazards, toxicity, and safety measures that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For “(1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate”, you may need to consult specialized databases or contact researchers in the field for more detailed information.


properties

IUPAC Name

methyl 4-amino-2,3-dihydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-12-7(11)3-2-4(8)6(10)5(3)9/h3-6,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTVJFYENZGXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(C1O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate
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(1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate
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(1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate
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(1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate
Reactant of Route 5
(1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate
Reactant of Route 6
(1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate

Citations

For This Compound
1
Citations
BG Szczepankiewicz, H Dai… - The Journal of …, 2012 - ACS Publications
Carba-NAD is a synthetic compound identical to NAD except for one substitution, where an oxygen atom adjacent to the anomeric linkage bearing nicotinamide is replaced with a …
Number of citations: 79 pubs.acs.org

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